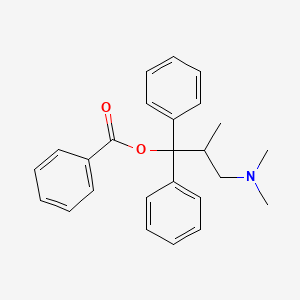
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an oxo group, and a phosphonium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Oxidation Reactions: Introduction of oxo groups through controlled oxidation reactions.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Phosphonium Formation: Incorporation of the phosphonium center through reactions with phosphine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学研究应用
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane involves its interaction with molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The phosphonium center may interact with cellular components, affecting signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
14,18-Dihydroxy-12-oxo-9,13,15-octadecatrienoic acid: Shares similar functional groups but differs in structure and applications.
4,8-Dihydroxy-17-methoxy-10-oxo-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-14-yl hydrogen sulfate: Another compound with multiple hydroxyl and oxo groups.
Uniqueness
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is unique due to its specific combination of functional groups and the presence of a phosphonium center, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
40695-90-7 |
|---|---|
分子式 |
C12H26O7P+ |
分子量 |
313.30 g/mol |
IUPAC 名称 |
bis[3-(3-hydroxypropoxy)propoxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c13-5-1-7-16-9-3-11-18-20(15)19-12-4-10-17-8-2-6-14/h13-14H,1-12H2/q+1 |
InChI 键 |
ZDKJFHUSYUPYHY-UHFFFAOYSA-N |
规范 SMILES |
C(CO)COCCCO[P+](=O)OCCCOCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
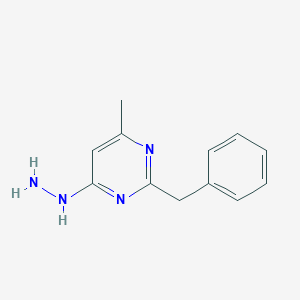

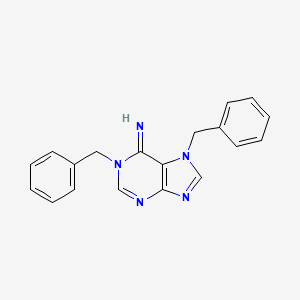
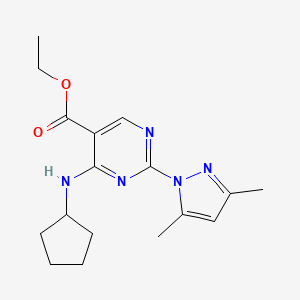
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
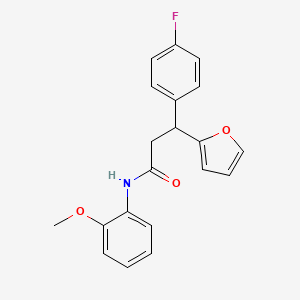
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
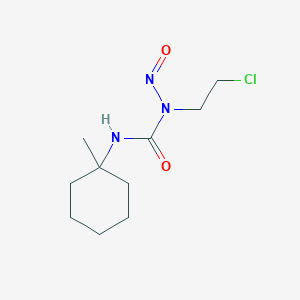
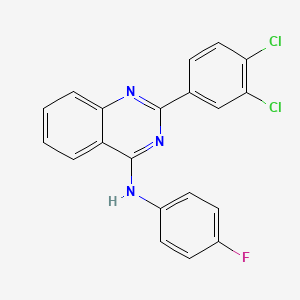
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
